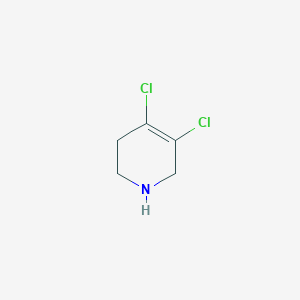

4,5-Dichloro-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

4,5-dichloro-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2N/c6-4-1-2-8-3-5(4)7/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHOVBPJXQWRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,2,3,6-tetrahydropyridine typically involves the chlorination of 1,2,3,6-tetrahydropyridine. One common method is the reaction of 1,2,3,6-tetrahydropyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, resulting in the formation of the desired dichlorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it back to tetrahydropyridine or other reduced forms.

Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

4,5-Dichloro-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Tetrahydropyridine Derivatives

Key Observations :

- Substituent Effects : Chloro groups (as in 4,5-dichloro-THP) increase electrophilicity and binding to hydrophobic pockets in biological targets, whereas methyl groups (e.g., 4,5-dimethyl-THP) enhance lipophilicity but may reduce target specificity .

- Synthetic Routes : Fluorinated and methoxy-substituted THP derivatives are synthesized via hydrazine intermediates and piperidine precursors , while MPTP is produced through illicit modifications of meperidine analogs .

Antinociceptive Effects

4-(3,4-Dichlorophenyl)-tetrahydropyridine derivatives (e.g., compounds 7a and 7b) demonstrate significant antinociceptive activity in neuropathic pain models. Their mechanism involves T-type calcium channel inhibition, with chloro substituents critical for mimicking the pharmacophore of established inhibitors like TTA-P2 . 3,4 substitution) could alter efficacy.

Neurotoxicity

MPTP, a methyl- and phenyl-substituted THP derivative, selectively destroys dopaminergic neurons, causing irreversible parkinsonism. This contrasts sharply with dichloro-THP derivatives, underscoring how substituent identity dictates biological outcomes: chloro groups may favor channel inhibition, while methyl/phenyl groups induce mitochondrial toxicity .

Pharmaceutical Relevance

Fluorinated THP derivatives, such as 1-methyl-4-(p-fluorophenyl)-THP, are chromatographic standards for analyzing antidepressants like paroxetine. Their polarity and retention behavior differ from dichloro-THP due to fluorine’s electronegativity, highlighting substituent-dependent analytical applications .

Physicochemical Properties

- Polarity : Chloro substituents increase molecular weight and polarity compared to methyl groups, affecting solubility and membrane permeability.

- Stability : Dichloro-THP is likely more stable toward oxidation than MPTP, where the phenyl group facilitates neurotoxic metabolite (MPP+) formation .

Biological Activity

4,5-Dichloro-1,2,3,6-tetrahydropyridine (DCTHP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₇Cl₂N

- Structure : DCTHP is characterized by two chlorine atoms at the 4th and 5th positions of the tetrahydropyridine ring.

DCTHP is believed to interact with various biological targets, particularly within the central nervous system (CNS). Its mechanism of action is thought to be similar to that of other neurotoxic compounds such as 1-methyl-4-phenylpyridine (MPTP), which affects dopaminergic neurons:

- Target : Dopaminergic neurons in the substantia nigra.

- Pathway : DCTHP may penetrate the blood-brain barrier and influence dopaminergic pathways, potentially leading to neurotoxic effects similar to those observed with MPTP.

Neurotoxicity

Research indicates that DCTHP may exhibit neurotoxic properties. Similar compounds have been shown to induce parkinsonism in animal models by damaging dopaminergic pathways. For instance, studies have demonstrated that exposure to MPTP leads to significant neuronal loss and motor dysfunction .

Antimicrobial and Anticancer Properties

DCTHP has been investigated for its potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies suggest that DCTHP may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to DCTHP have shown promise in inhibiting cancer cell proliferation.

Case Studies and Experimental Data

A study investigating various tetrahydropyridine derivatives reported significant findings regarding their biological activities:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 5a | 49.5 | Strong AChE inhibitor |

| 5b | 64.0 | Moderate AChE inhibitor |

| 5c | >1000 | No inhibition |

These results suggest that structural modifications can enhance the efficacy of these compounds in targeting acetylcholinesterase (AChE), an important enzyme in neurotransmission .

Applications in Medicine

DCTHP is being explored as a precursor for developing pharmaceutical agents aimed at neurological diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Parkinson's disease.

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-1,2,3,6-tetrahydropyridine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves chlorination of tetrahydropyridine precursors. For example:

- Step 1 : Start with 1,2,3,6-tetrahydropyridine hydrochloride (CAS 18513-79-6) as a precursor .

- Step 2 : Use dichlorination agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

- Step 3 : Optimize yields by controlling reaction temperature (e.g., 60–80°C) and stoichiometry (2.2–2.5 equivalents of chlorinating agent).

- Step 4 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization in ethanol .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30). Monitor at 254 nm for chlorine substituents .

- NMR : Confirm regioselectivity of chlorination via ¹H NMR (δ 3.2–3.5 ppm for protons adjacent to chlorine) and ¹³C NMR (δ 40–45 ppm for Cl-bearing carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 165.97 (C₅H₆Cl₂N) .

Advanced Research Questions

Q. How does the neurotoxicological profile of this compound compare to MPTP in Parkinsonian models?

Methodological Answer:

- In Vivo Models : Administer 20 mg/kg (i.p.) to C57BL/6 mice. Assess dopaminergic neuron loss via HPLC quantification of striatal dopamine (↓60–70% at 7 days post-injection) .

- Mechanistic Studies : Use tyrosine hydroxylase (TH) immunohistochemistry to confirm nigrostriatal degeneration. Compare with MPTP-induced toxicity (↓80–90% dopamine) .

Q. What strategies resolve contradictions between in vitro and in vivo neurotoxicity data?

Methodological Answer:

- Cross-Validation : Compare primary neuron cultures (IC₅₀ = 10 µM) with in vivo dosing (20 mg/kg). Adjust for blood-brain barrier permeability using logP calculations (experimental logP = 1.8) .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, N-oxidation products may enhance toxicity in vivo but not in vitro .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs like 4-phenyl-THP (CAS 694-05-3) and 3-chloro-THP derivatives. Test monoamine oxidase (MAO) inhibition via fluorometric assays (IC₅₀ values):

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to MAO-B active sites. Chlorine at C4/C5 positions enhances π-π stacking with FAD cofactor .

Q. What are the stability challenges of 4,5-Dichloro-THP in aqueous solutions, and how are they mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.